(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid (3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16502614
InChI: InChI=1S/C23H34N2O4S2/c1-5-6-7-9-14-10-8-11-17(26)18(14)20-24-15(12-30-20)21-25(4)16(13-31-21)19(27)23(2,3)22(28)29/h8,10-11,15-16,19,21,26-27H,5-7,9,12-13H2,1-4H3,(H,28,29)
SMILES:
Molecular Formula: C23H34N2O4S2
Molecular Weight: 466.7 g/mol

(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid

CAS No.:

Cat. No.: VC16502614

Molecular Formula: C23H34N2O4S2

Molecular Weight: 466.7 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid -

Specification

Molecular Formula C23H34N2O4S2
Molecular Weight 466.7 g/mol
IUPAC Name 3-hydroxy-3-[2-[2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid
Standard InChI InChI=1S/C23H34N2O4S2/c1-5-6-7-9-14-10-8-11-17(26)18(14)20-24-15(12-30-20)21-25(4)16(13-31-21)19(27)23(2,3)22(28)29/h8,10-11,15-16,19,21,26-27H,5-7,9,12-13H2,1-4H3,(H,28,29)
Standard InChI Key QZBCDLLHQSDFIG-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=C(C(=CC=C1)O)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)O)C

Introduction

Chemical Structure and Stereochemical Significance

The molecule contains two heterocyclic cores: a 1,3-thiazolidine ring and a 4,5-dihydro-1,3-thiazole ring, interconnected through chiral centers. Key structural features include:

  • Thiazolidine ring: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a carbonyl group at position 4.

  • Thiazole ring: A partially saturated six-membered ring with sulfur and nitrogen atoms, substituted with a 2-hydroxy-6-pentylphenyl group.

  • Chirality: Four stereocenters [(3S), (2S,4R), and (4R)] dictate its three-dimensional conformation, influencing interactions with biological targets .

  • Side chains: A 2,2-dimethylpropanoic acid moiety enhances solubility, while the pentylphenyl group contributes to hydrophobic interactions.

Synthetic Pathways and Challenges

Synthesis of this compound would likely involve multi-step strategies common to thiazolidine-thiazole hybrids:

Thiazolidine Ring Formation

The thiazolidine core is typically synthesized via cyclization of cysteine derivatives with α-halo acids or ketones. For example, mercaptoacetic acid reacts with N-substituted hydrazides under refluxing dioxane to form 1,3-thiazolidin-4-ones .

Thiazole Ring Construction

The dihydrothiazole moiety may be formed through Hantzsch thiazole synthesis, involving the reaction of thioamides with α-haloketones. Substituents like the 2-hydroxy-6-pentylphenyl group would require regioselective Friedel-Crafts alkylation or Suzuki coupling .

Stereochemical Control

Enantioselective synthesis poses significant challenges due to multiple chiral centers. Asymmetric catalysis or chiral pool strategies using naturally occurring amino acids (e.g., L-cysteine) could enforce the (3S), (2S,4R), and (4R) configurations .

Biological Activity and Mechanistic Insights

While no direct studies on this compound exist, structurally related thiazolidinones and thiazoles exhibit notable bioactivities:

Antimicrobial and Antioxidant Effects

Thiazolidinones with propanoic acid side chains demonstrate broad-spectrum antimicrobial activity, likely through disruption of microbial cell membranes or enzyme inhibition . The 2-hydroxy group on the phenyl ring may confer radical-scavenging properties.

Hypothesized Mechanism of Action

  • Enzyme inhibition: The thiazolidine ring may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases or kinases).

  • Receptor modulation: The pentylphenyl group could interact with hydrophobic pockets in G-protein-coupled receptors.

Comparative Analysis with Structural Analogs

FeatureTarget Compound3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid Combretastatin A-4
Core structureThiazolidine-thiazole hybridThiazolidinoneStilbene
Anticancer IC50_{50}Not reported8.17 μM (HepG2) 4.50 μM (HepG2)
Key substituent2-Hydroxy-6-pentylphenylPropanoic acidTrimethoxyphenyl
SolubilityModerate (carboxylic acid)HighLow

Therapeutic Applications and Future Directions

Oncology

The compound’s potential to inhibit tubulin polymerization or kinase activity warrants evaluation in multidrug-resistant cancers. Preclinical studies could assess synergy with existing chemotherapeutics.

Infectious Diseases

Structural similarity to antimicrobial thiazolidinones suggests possible efficacy against Gram-positive bacteria or fungi.

Neurodegenerative Disorders

Antioxidant moieties (2-hydroxy phenyl) may mitigate oxidative stress in Alzheimer’s or Parkinson’s models.

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